

IUPAC name for Tert-butyl 2-oxopyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Tert-butyl 2-oxopyrrolidine-1-carboxylate*

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An In-Depth Technical Guide to **Tert-butyl 2-oxopyrrolidine-1-carboxylate**: Synthesis, Applications, and Core Methodologies

Abstract

Tert-butyl 2-oxopyrrolidine-1-carboxylate, commonly known in laboratory parlance as N-Boc-2-pyrrolidinone, is a pivotal molecule in modern organic synthesis and medicinal chemistry. As a derivative of pyroglutamic acid, it combines the structural features of a chiral lactam with the widely utilized tert-butoxycarbonyl (Boc) protecting group. This guide provides an in-depth examination of its chemical identity, synthesis, and characterization. It further details its core applications as a versatile N-protected building block, with a focus on the mechanistic principles and field-proven protocols for its use in complex synthetic endeavors, particularly in peptide synthesis and as a chiral synthon. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive technical understanding of this important chemical entity.

Chemical Identity and Physicochemical Properties Nomenclature and Identification

The unambiguous identification of a chemical compound is foundational to scientific rigor. The subject of this guide is most formally recognized by its IUPAC name.

- IUPAC Name: **tert-butyl 2-oxopyrrolidine-1-carboxylate**[\[1\]](#)[\[2\]](#)

- Common Synonyms: 1-Boc-2-pyrrolidinone, 1-(tert-Butoxycarbonyl)-2-pyrrolidinone, N-Boc-2-pyrrolidinone[3]
- CAS Number: 85909-08-6[2][3]

Physicochemical Data

The physical and chemical properties of N-Boc-2-pyrrolidinone dictate its handling, storage, and reactivity. These key parameters are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₅ NO ₃	
Molecular Weight	185.22 g/mol	
Appearance	White or Colorless to Light yellow powder, lump, or clear liquid	[4]
Physical State (at 20°C)	Liquid	
Flash Point	113 °C	
Specific Gravity (20/20)	1.09	
Storage Temperature	Refrigerated (0-10°C), Store under inert gas	

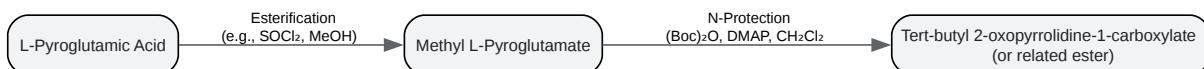
Synthesis and Characterization

The reliable synthesis of high-purity N-Boc-2-pyrrolidinone is critical for its application in multi-step synthetic campaigns where impurity accumulation can lead to significant yield losses and complex purification challenges.

Primary Synthetic Pathway

The most common and cost-effective synthesis begins with L-pyroglutamic acid, a readily available chiral starting material.[5] The process involves two key transformations: esterification of the carboxylic acid (if necessary for subsequent steps or the desired final product) and the

protection of the lactam nitrogen with a Boc group. A generalized pathway for a related compound, Boc-L-Pyroglutamic acid methyl ester, illustrates this common strategy.^[5] The electron-withdrawing Boc group enhances the electrophilicity of the lactam carbonyl, a feature exploited in subsequent ring-opening reactions.^[6]



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Fig 1. Common synthetic route to N-Boc-pyroglutamate derivatives.

Experimental Protocol: Synthesis of Boc-L-Pyroglutamic Acid Methyl Ester

This protocol is adapted from established methods for the synthesis of N-Boc protected pyroglutamate derivatives and serves as an illustrative example.^[5]

Objective: To synthesize Boc-L-Pyroglutamic acid methyl ester from L-pyroglutamic acid.

Step 1: Esterification of L-Pyroglutamic Acid

- In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve L-pyroglutamic acid in methanol.
- Cool the solution in an ice bath and slowly add thionyl chloride as a catalyst.
- Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitor by TLC).
- Cool the mixture and neutralize the excess acid by carefully adding sodium bicarbonate until effervescence ceases.
- Filter the mixture and concentrate the filtrate under reduced pressure to obtain crude methyl L-pyroglutamate.

Step 2: N-Boc Protection

- Dissolve the crude methyl L-pyroglutamate in dichloromethane (CH_2Cl_2).
- Add a catalytic amount of 4-dimethylaminopyridine (DMAP).
- Add di-tert-butyl dicarbonate ($(\text{Boc})_2\text{O}$) portion-wise to the solution while stirring.
- Stir the reaction at room temperature until completion (monitor by TLC).
- Upon completion, wash the reaction mixture with dilute aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure product. Purity can reach over 99%.[\[5\]](#)

Analytical Characterization

The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques.

Technique	Expected Observations	Source(s)
¹ H NMR	A sharp singlet integrating to 9 protons around δ 1.3-1.5 ppm, corresponding to the tert-butyl group. Other signals corresponding to the pyrrolidine ring protons.	[7]
¹³ C NMR	Resonances corresponding to the quaternary carbon and methyl carbons of the Boc group, as well as the carbonyls and aliphatic carbons of the pyrrolidinone ring.	[7]
Mass Spec (MS)	The expected molecular ion peak (e.g., $[M+H]^+$ or $[M+Na]^+$) confirming the molecular weight.	[7]
IR Spectroscopy	Characteristic absorption bands for the carbamate and lactam carbonyl (C=O) groups.	[8]

Core Applications and Methodologies

The utility of **Tert-butyl 2-oxopyrrolidine-1-carboxylate** stems from the unique and predictable reactivity of the Boc-protected lactam system.

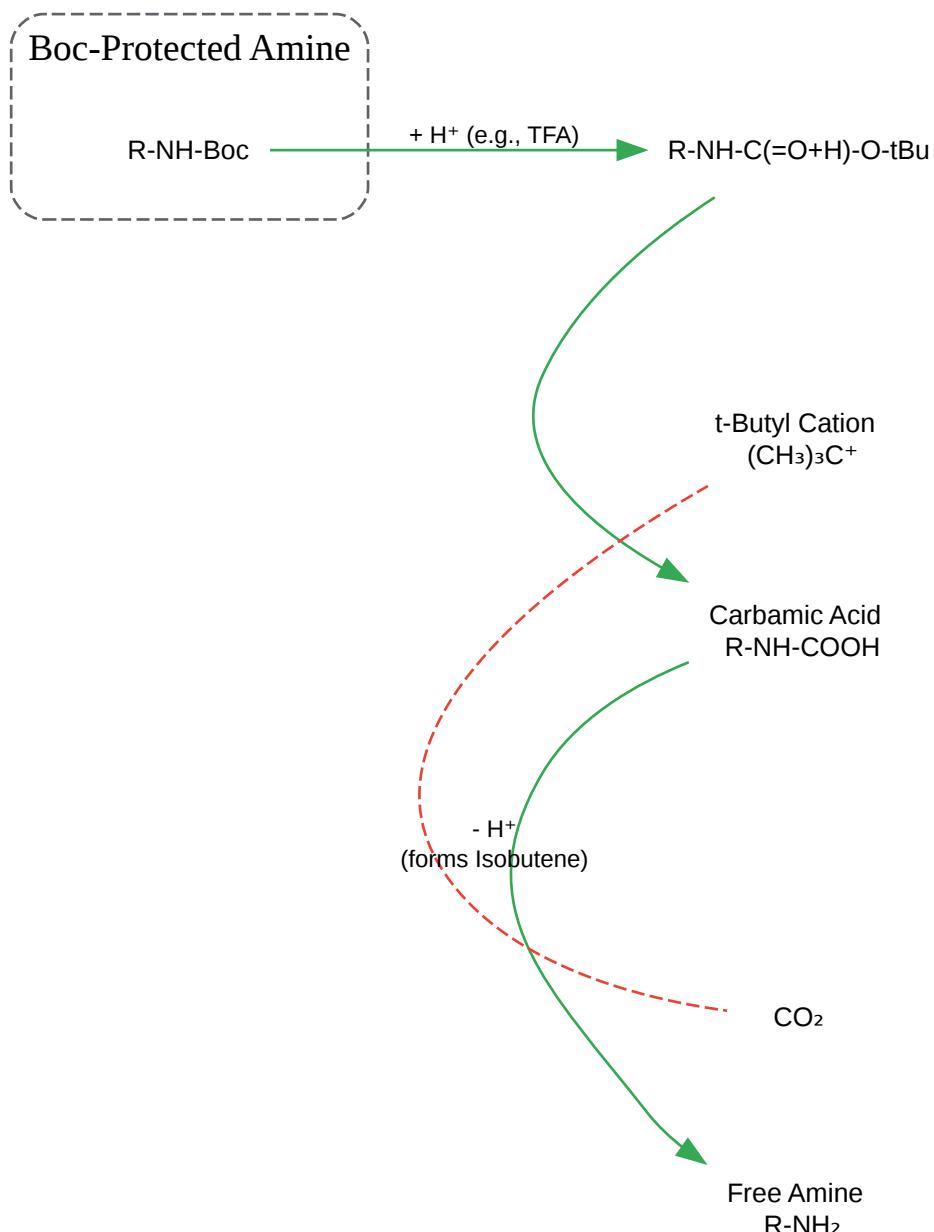
The Boc Group: A Cornerstone of Amine Protection

The tert-butoxycarbonyl (Boc) group is arguably the most common nitrogen protecting group in non-peptide organic chemistry.[9] Its widespread use is due to its robustness under a wide range of reaction conditions (e.g., basic, hydrogenolysis, nucleophilic) and its clean, selective removal under acidic conditions.[10] This stability profile allows for complex chemical transformations on other parts of a molecule without disturbing the protected amine, a concept known as an "orthogonal protecting group strategy." [10][11]

Key Reaction: Boc-Group Deprotection

The removal of the Boc group is a fundamental operation in syntheses employing this protecting group.

Boc deprotection is an acid-catalyzed hydrolysis of the carbamate.^[9] The mechanism proceeds via protonation of the carbamate carbonyl, followed by the loss of a highly stable tert-butyl cation.^[12] This cation can then lose a proton to form isobutene or be trapped by nucleophiles. The resulting carbamic acid is unstable and rapidly decarboxylates to release the free amine and carbon dioxide.^[12]



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Fig 2. Acid-catalyzed deprotection mechanism of a Boc-protected amine.

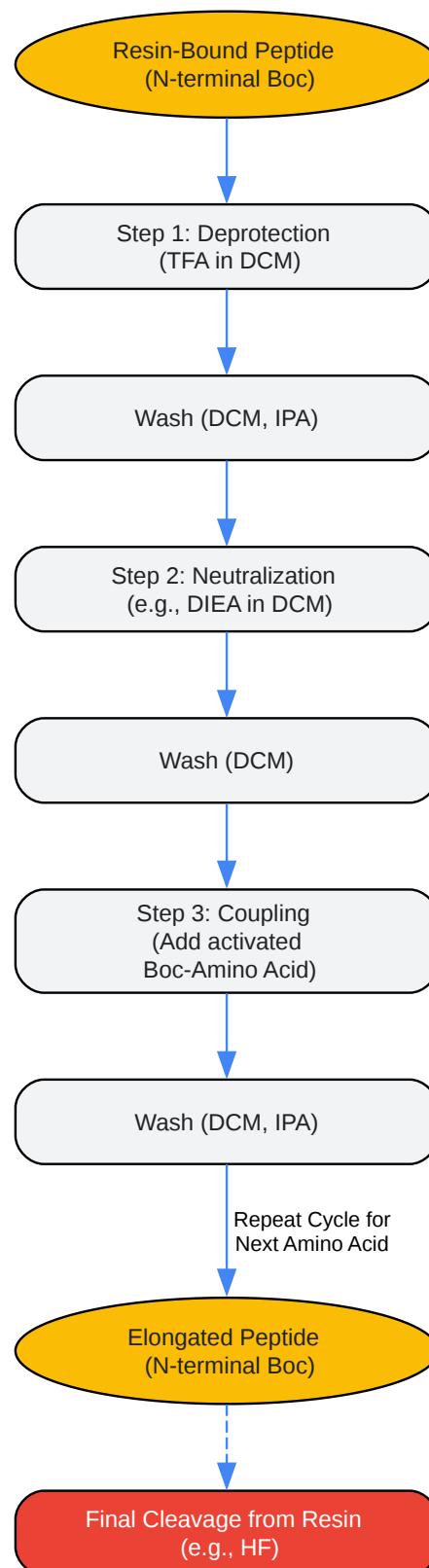
Caution: Trifluoroacetic acid (TFA) is highly corrosive. Handle with appropriate personal protective equipment (PPE) in a chemical fume hood.

- Dissolve the Boc-protected substrate in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
- Add trifluoroacetic acid (TFA) to the solution. A common ratio is 20-50% TFA in DCM by volume.
- Stir the reaction at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
- Upon completion, remove the solvent and excess TFA under reduced pressure (co-evaporation with a solvent like toluene can aid in removing residual TFA).
- The resulting product is the TFA salt of the amine, which can be used directly or neutralized by washing with a mild aqueous base (e.g., saturated NaHCO_3) during an extractive workup.

Causality Insight: The choice of TFA is strategic; its high acidity ensures rapid deprotection, and its volatility simplifies removal post-reaction.^[12] However, the generated tert-butyl cation can be problematic, potentially alkylating nucleophilic residues (e.g., tryptophan, methionine) in sensitive substrates.^[13] In such cases, scavengers like triisopropylsilane (TIS) or water are added to the deprotection cocktail to trap the cation.

Application in Solid-Phase Peptide Synthesis (SPPS)

N-Boc protected amino acids, including Boc-pyroglutamic acid derivatives, were foundational to the development of SPPS by Bruce Merrifield.^[14] The Boc-SPPS strategy involves the iterative coupling of N-Boc protected amino acids to a growing peptide chain anchored to a solid resin support. Each cycle consists of two main steps: N-terminal Boc deprotection (using TFA) and coupling of the next N-Boc amino acid.



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Fig 3. Simplified workflow for one cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Lactam Ring-Opening Reactions

The electron-withdrawing nature of the N-Boc group activates the lactam carbonyl towards nucleophilic attack. This enables the regioselective ring-opening of the pyroglutamate core to yield linear glutamic acid derivatives, which are themselves valuable synthetic intermediates.^[6] This method allows for the preparation of a wide array of glutamic acid amides and esters with excellent purity and preservation of chirality.^[6]

Case Study: Intermediate in the Synthesis of Futibatinib

The practical importance of N-Boc-pyrrolidinone derivatives is highlighted by their use in the synthesis of modern pharmaceuticals. For example, a substituted pyrrolidine derivative is a key building block in the synthesis of futibatinib (Lytgobi®), an FDA-approved irreversible inhibitor of the fibroblast growth factor receptor (FGFR) used to treat cholangiocarcinoma.^[15] In the reported synthesis, a BOC-protected pyrrolidine intermediate undergoes deprotection with HCl, and the resulting free amine is then acylated in a subsequent step to build the final drug molecule.^[15] This exemplifies the critical role of the Boc protecting group strategy in the assembly of complex, biologically active compounds.

Safety and Handling

Tert-butyl 2-oxopyrrolidine-1-carboxylate is classified as causing skin and serious eye irritation.^[16] Standard laboratory safety protocols should be followed, including the use of protective gloves, eye protection, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood. Store the compound under an inert atmosphere in a refrigerated, tightly sealed container.

Conclusion

Tert-butyl 2-oxopyrrolidine-1-carboxylate is a cornerstone reagent for the modern synthetic chemist. Its value lies in the predictable and robust nature of the N-Boc protecting group, which enables complex molecular assembly through orthogonal chemical strategies. An understanding of its synthesis, characterization, and the mechanistic nuances of its key reactions—particularly Boc deprotection and lactam ring-opening—is essential for its effective application in research, discovery, and the development of novel therapeutics. This guide

provides the foundational knowledge and practical protocols to empower scientists to leverage the full potential of this versatile chemical building block.

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- To cite this document: BenchChem. [IUPAC name for Tert-butyl 2-oxopyrrolidine-1-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b125022#iupac-name-for-tert-butyl-2-oxopyrrolidine-1-carboxylate>

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